molecular formula C23H14FNO6 B3611643 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B3611643
M. Wt: 419.4 g/mol
InChI Key: CQNPULRNUHHDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Flutrobenzopyran, is a chemical compound that belongs to the class of flavones. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-oneyran involves its ability to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), a protein involved in the regulation of inflammation and cell survival. 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-oneyran has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-oneyran has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cancer cell growth. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-oneyran has also been found to regulate plant growth and development by affecting various physiological processes, including seed germination, root development, and flowering.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-oneyran is its ability to exhibit multiple biological activities, making it a promising candidate for various applications. However, one of the limitations of 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-oneyran is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-oneyran. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of its potential applications in the treatment of various diseases, including neurodegenerative disorders and cancer. In addition, further studies are needed to determine its safety and efficacy in humans, as well as its potential environmental impact.

Scientific Research Applications

3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-oneyran has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-oneyran has been studied for its potential applications in agriculture as a plant growth regulator and in the industry as a dye and pigment.

properties

IUPAC Name

3-(4-fluorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FNO6/c24-17-7-4-14(5-8-17)20-11-16-6-9-19(12-22(16)31-23(20)27)30-13-21(26)15-2-1-3-18(10-15)25(28)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPULRNUHHDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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